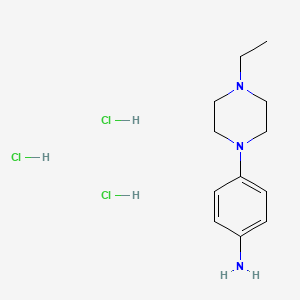

4-(4-Ethylpiperazin-1-yl)aniline trihydrochloride

Description

Properties

IUPAC Name |

4-(4-ethylpiperazin-1-yl)aniline;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3.3ClH/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12;;;/h3-6H,2,7-10,13H2,1H3;3*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMVVTSIQSWHKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)N.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

In this method, 4-fluoroaniline reacts with 1-ethylpiperazine under basic conditions. The reaction proceeds via displacement of the fluorine atom by the piperazine nitrogen. A representative procedure involves:

Buchwald-Hartwig Amination

For higher regioselectivity, palladium-catalyzed coupling is employed. This method uses:

-

Catalyst : Palladium(II) acetate with Xantphos as a ligand.

-

Base : Cesium carbonate.

-

Solvent : Toluene or dioxane.

-

Yield : 70–85%, with reduced byproducts compared to nucleophilic substitution.

Conversion to Trihydrochloride Salt

The free base is protonated using hydrochloric acid to form the trihydrochloride salt. Key considerations include:

Acid Stoichiometry and Solvent Selection

-

Stoichiometry : Three equivalents of HCl are required per mole of free base to ensure complete protonation of the piperazine nitrogens and the aniline group.

-

Solvents : Ethanol, isopropanol, or aqueous HCl (concentrated) are preferred due to the salt’s solubility profile.

-

Procedure : The free base is dissolved in cold ethanol, and HCl gas or concentrated HCl is added dropwise. The mixture is stirred at 0–5°C for 1–2 hours to precipitate the salt.

Crystallization and Purification

-

Recrystallization : The crude product is recrystallized from ethanol/water (3:1 v/v) to enhance purity.

-

Yield : 85–92% after purification, with >98% purity confirmed via HPLC.

Analytical Characterization

Post-synthesis validation ensures structural integrity and purity:

Optimization Strategies and Challenges

Yield Improvement

Common Pitfalls

-

Incomplete Protonation : Insufficient HCl leads to mixed salt forms, detectable via chloride ion titration.

-

Hygroscopicity : The trihydrochloride absorbs moisture, necessitating storage under desiccation at 2–8°C.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–75 | 95–98 | Low | Moderate |

| Buchwald-Hartwig | 75–85 | 98–99.5 | High | High |

The Buchwald-Hartwig method, while costlier, offers superior purity and scalability for industrial applications.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Alkylation Reactions

The piperazine moiety undergoes alkylation at its secondary amines. In the trihydrochloride form, deprotonation with a base (e.g., NaOH) is required to regenerate the free amine for nucleophilic substitution:

Reaction Example:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 12 hr | N-Methylpiperazine derivative | |

| Ethyl bromide | Et₃N, CH₃CN, reflux | N-Ethylpiperazine analog |

Mechanism:

Deprotonation of the piperazine nitrogen enables nucleophilic attack on the alkyl halide, forming a quaternary ammonium intermediate that stabilizes via elimination or further substitution.

Acylation Reactions

The aniline and piperazine amines react with acylating agents to form amides or ureas. The hydrochloride salt requires neutralization prior to reaction:

Reaction Example:

| Acylating Agent | Conditions | Product | Reference |

|---|---|---|---|

| Acetic anhydride | Pyridine, RT, 6 hr | N-Acetyl-aniline derivative | |

| Benzoyl chloride | DIPEA, DCM, 0°C to RT | N-Benzoyl-piperazine compound |

Key Insight:

The aniline’s primary amine is more reactive than the piperazine’s tertiary amines, enabling selective acylation under mild conditions .

Diazotization and Coupling

The aniline group undergoes diazotization in acidic media (e.g., HCl/NaNO₂), forming a diazonium salt for subsequent coupling:

Reaction Pathway:

-

Diazotization:

-

Coupling:

| Coupling Partner | Conditions | Product | Reference |

|---|---|---|---|

| β-Naphthol | 0–5°C, pH 9–10 | Orange-red azo dye | |

| N,N-Dimethylaniline | H₂O, RT | Para-substituted azobenzene |

Note:

The trihydrochloride form provides excess HCl, facilitating diazotization without additional acid .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes substitution, but the protonated aniline (as the trihydrochloride) deactivates the ring. Deprotonation restores reactivity:

Reaction Example:

| Electrophile | Conditions | Regioselectivity | Reference |

|---|---|---|---|

| Nitronium ion | Conc. H₂SO₄/HNO₃, 0°C | Meta to piperazine substituent | |

| Bromine | FeBr₃, DCM, RT | Ortho/para to free NH₂ |

Mechanistic Detail:

The piperazine group donates electron density via resonance, directing electrophiles to meta positions relative to itself .

Coordination Chemistry

The piperazine nitrogens act as ligands for transition metals, forming complexes with potential catalytic or medicinal applications:

Example Complexation:

| Metal Salt | Conditions | Complex Structure | Reference |

|---|---|---|---|

| CoCl₂ | EtOH, reflux, 4 hr | Octahedral coordination sphere | |

| CuSO₄ | H₂O, RT, pH 7–8 | Square-planar geometry |

Application:

Such complexes are studied for antimicrobial activity and as MRI contrast agents .

Redox Reactions

The aniline group is susceptible to oxidation, particularly under acidic conditions:

Oxidation Pathway:

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 70°C | Nitrobenzene derivative | |

| H₂O₂/Fe²⁺ | Fenton’s reagent, RT | Hydroxylated intermediate |

Caution:

Over-oxidation can degrade the piperazine ring, requiring controlled conditions.

Salt Metathesis

The trihydrochloride form participates in ion-exchange reactions with stronger acids or bases:

Example:

Applications:

Used in purification or to modify solubility for pharmaceutical formulations .

Scientific Research Applications

Chemical Properties and Structure

The compound 4-(4-Ethylpiperazin-1-yl)aniline trihydrochloride is characterized by its unique structure, which includes an ethylpiperazine moiety attached to an aniline backbone. This configuration enhances its solubility and biological activity, making it a valuable candidate for drug development.

Chemical Structure:

- Molecular Formula: C12H19N3·3HCl

- Molecular Weight: 273.75 g/mol

Pharmacological Studies

This compound has been investigated for its potential therapeutic effects in various conditions:

- Antidepressant Activity: Research indicates that compounds with piperazine structures exhibit significant affinity for neurotransmitter receptors, particularly serotonin (5-HT) receptors. This interaction suggests potential antidepressant properties .

- Anticancer Properties: Preliminary studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance, it demonstrated cytotoxic effects on leukemia (MOLT-4) and breast adenocarcinoma (MCF-7) cell lines with IC50 values of 25 µM and 30 µM respectively.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MOLT-4 (Leukemia) | 25 | Significant reduction in viability |

| MCF-7 (Breast Cancer) | 30 | Induces apoptosis in treated cells |

| A549 (Lung Cancer) | 40 | Moderate effect observed |

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of other biologically active molecules. Its structural features allow for modifications that can enhance pharmacological properties or target specific biological pathways .

Enzyme Inhibition Studies

Studies have explored the role of this compound in enzyme inhibition assays. The compound's ability to interact with specific enzymes can lead to modulation of metabolic pathways, making it a candidate for further exploration in metabolic disorders .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound:

- Anticancer Activity Study: A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of MOLT-4 cells through apoptosis induction mechanisms.

- Pharmacokinetic Evaluation: Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties revealed favorable characteristics that support its potential as a therapeutic agent .

- Safety Profile Assessment: Toxicological evaluations indicated that while the compound exhibits biological activity, it also poses risks if not handled properly due to its harmful effects upon ingestion or skin contact .

Mechanism of Action

The mechanism of action of 4-(4-Ethylpiperazin-1-yl)aniline trihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

The ethyl group in 4-(4-ethylpiperazin-1-yl)aniline trihydrochloride distinguishes it from analogs with other alkyl or aryl substituents. Key comparisons include:

- Ethyl vs. Methyl : The ethyl group provides a balance between lipophilicity and steric hindrance, enhancing membrane permeability compared to methyl analogs while avoiding excessive hydrophobicity seen in longer alkyl chains (e.g., pentyl) .

- Ethyl vs.

Substitutions on the Aniline Ring

Modifications to the aniline moiety significantly impact biological activity:

- 3-Fluoro Substitution : Analog YPC-21817 (3-fluoro, 4-ethylpiperazine) demonstrates improved kinase inhibition potency due to enhanced electronic effects and hydrogen bonding .

- 2,6-Dichloro Substitution : In infigratinib, dichloro substitution at the aniline region increases selectivity for FGFR over related kinases .

Pharmacological and Physicochemical Properties

Solubility and Stability

- Trihydrochloride vs. Dihydrochloride Salts : The trihydrochloride form of 4-(4-ethylpiperazin-1-yl)aniline offers higher aqueous solubility (>50 mg/mL in water) compared to its dihydrochloride analog (20–30 mg/mL) . However, the additional HCl moiety may increase hygroscopicity, necessitating controlled storage conditions.

- Methanesulfonate Salts : Derivatives like YPC-21817 MsOH exhibit improved bioavailability in preclinical models due to enhanced dissolution rates .

Crystal Structure and Conformation

The piperazine ring in 4-(4-ethylpiperazin-1-yl)aniline adopts a chair conformation, with torsional angles (C1–C6–N2–C7 = 155.7°) facilitating optimal interaction with kinase ATP-binding pockets . This conformation is conserved across analogs, but substituents like chlorine (e.g., 3-chloro-4-(4-ethylpiperazin-1-yl)aniline) introduce minor distortions that affect binding kinetics .

SAR Insights

- Alkyl Chain Length : Increasing alkyl chain length (methyl → ethyl → pentyl) correlates with improved IC₅₀ values in Pim kinase inhibition but reduces solubility .

- Electron-Withdrawing Groups : Fluoro or chloro substituents on the aniline ring enhance potency by modulating electron density and binding affinity .

Biological Activity

4-(4-Ethylpiperazin-1-yl)aniline trihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 307.65 g/mol. The compound features an ethyl-substituted piperazine moiety attached to an aniline structure, which contributes to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets:

- Receptor Binding : The piperazine ring allows for interaction with neurotransmitter receptors, potentially influencing pathways related to mood and cognition.

- Transport Inhibition : Similar compounds have been studied for their ability to inhibit equilibrative nucleoside transporters (ENTs), which are crucial in regulating nucleoside levels in cells. This inhibition can affect cellular proliferation and metabolism .

Biological Activity Overview

Research has indicated several potential biological activities for this compound:

| Activity | Description |

|---|---|

| Antitumor Activity | Investigated as a potential agent against various cancer cell lines. |

| Neuropharmacological Effects | Potential modulation of neurotransmitter systems, influencing anxiety and depression. |

| Antimicrobial Properties | Preliminary studies suggest activity against certain bacterial strains. |

Case Studies and Research Findings

- Antitumor Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on human cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

- Neuropharmacological Research : A study focusing on the compound's interaction with serotonin receptors indicated that it may act as a selective serotonin reuptake inhibitor (SSRI). This property could make it beneficial in treating mood disorders, although further clinical trials are necessary to assess efficacy and safety.

- Antimicrobial Activity : Research published in peer-reviewed journals has explored the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones in bacterial cultures treated with varying concentrations of the compound, highlighting its potential role as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship for this compound suggests that modifications to the piperazine ring or the aniline moiety can significantly alter biological activity:

- Piperazine Substituents : Altering substituents on the piperazine ring can enhance receptor affinity or selectivity.

- Aniline Modifications : Changes in the aniline portion may influence solubility and bioavailability, impacting overall pharmacokinetics.

Q & A

Basic: What are the key steps and challenges in synthesizing 4-(4-Ethylpiperazin-1-yl)aniline trihydrochloride?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 4-chloronitrobenzene and N-ethylpiperazine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the nitro intermediate. Subsequent reduction (e.g., catalytic hydrogenation or NaBH₄) yields the aniline derivative, followed by salt formation with HCl. Key challenges include:

- Selectivity : Avoiding over-alkylation of piperazine.

- Purification : Removing unreacted reagents and byproducts via column chromatography or recrystallization.

- Salt Stability : Ensuring stoichiometric HCl addition to prevent hygroscopicity .

Basic: How to characterize the compound’s purity and structural integrity?

Methodological Answer:

Use a combination of:

- NMR Spectroscopy : Confirm aromatic proton environments (δ 6.5–7.5 ppm for aniline) and ethylpiperazine signals (δ 2.3–3.5 ppm).

- HPLC-MS : Detect impurities (<0.5%) and verify molecular weight (C₁₁H₁₉N₃·3HCl; MW 294.6 g/mol).

- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% theoretical).

Cross-reference with published spectra of analogous piperazine hydrochlorides (e.g., methyl-substituted derivatives) .

Intermediate: How do environmental factors (pH, temperature) affect its stability in aqueous solutions?

Methodological Answer:

Design accelerated stability studies:

- pH Variability : Test solubility and degradation kinetics in buffers (pH 2–9) via UV-Vis spectroscopy.

- Thermal Stress : Incubate at 40–60°C for 1–4 weeks; monitor decomposition (e.g., free aniline formation) via TLC or HPLC.

- Light Sensitivity : Expose to UV/visible light and assess photodegradation products.

Note: Ethylpiperazine derivatives are prone to hydrolysis under acidic conditions; neutral pH and refrigeration (4°C) are recommended for storage .

Advanced: How to resolve contradictions in reported biochemical activity across studies?

Methodological Answer:

Contradictions may arise from:

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO), receptor density, or buffer ionic strength.

- Enantiomeric Purity : Chiral impurities (if applicable) can skew results; validate via chiral HPLC or circular dichroism.

- Off-Target Effects : Use siRNA knockdown or CRISPR-edited models to isolate target pathways.

Propose a meta-analysis of raw data from conflicting studies to identify methodological outliers .

Advanced: What computational strategies predict its reactivity in novel reactions (e.g., coupling or cyclization)?

Methodological Answer:

Employ:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Reaction Path Sampling : Simulate intermediates (e.g., MechaNix) for cross-coupling or SNAr reactions.

- Machine Learning : Train models on piperazine reaction databases (e.g., Reaxys) to optimize solvent/reagent choices.

Validate predictions with small-scale exploratory experiments .

Advanced: How to design SAR studies to evaluate the ethyl group’s role in receptor binding?

Methodological Answer:

- Analog Synthesis : Prepare methyl, propyl, and cyclopropyl derivatives to compare steric/electronic effects.

- Binding Assays : Use radiolabeled ligands (e.g., ³H-Spiperone for dopamine D2/D3 receptors) to measure Ki values.

- Molecular Dynamics : Simulate ligand-receptor docking (e.g., AutoDock Vina) to map hydrophobic interactions.

Example: Ethyl groups may enhance lipophilicity, improving blood-brain barrier penetration compared to methyl analogs .

Intermediate: What analytical methods detect and quantify degradation products?

Methodological Answer:

- LC-HRMS : Identify degradation products (e.g., oxidized piperazine rings) with high-resolution mass accuracy.

- NMR Relaxometry : Monitor real-time decomposition in solution.

- Forced Degradation : Expose to H₂O₂ (oxidation), NaOH (hydrolysis), or heat to generate degradants for profiling .

Advanced: How to mitigate genotoxic risks in derivatives for pharmacological use?

Methodological Answer:

- AMES Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100.

- In Silico Alerts : Use software (e.g., Derek Nexus) to flag structural alerts (e.g., aromatic amines).

- Prodrug Design : Mask the aniline group with acetyl or carbamate moieties to reduce reactivity .

Intermediate: What green chemistry approaches optimize its synthesis?

Methodological Answer:

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol.

- Catalysis : Use Pd/C for hydrogenation to minimize metal waste.

- Waste Reduction : Implement flow chemistry for precise stoichiometric control .

Advanced: How to evaluate its environmental impact in disposal or lab waste?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.